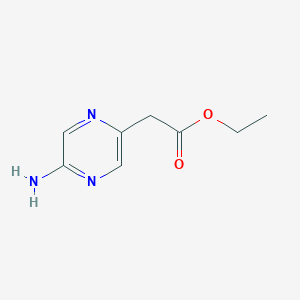

Ethyl 2-(5-aminopyrazin-2-YL)acetate

描述

Significance of Pyrazine (B50134) Heterocycles in Contemporary Organic Synthesis

Pyrazine heterocycles are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. beilstein-journals.org This structural motif is of significant interest in contemporary organic synthesis due to its prevalence in a wide array of biologically active molecules and functional materials. sigmaaldrich.comnih.gov Pyrazines are considered valuable frameworks in the development of new pharmaceuticals, agrochemicals, and dyes. nih.gov

The pyrazine ring system is a key component in numerous FDA-approved drugs, including the anti-mycobacterial agent pyrazinamide (B1679903) and the proteasome inhibitor bortezomib, used in cancer therapy. beilstein-journals.org Their unique electronic properties and ability to participate in various chemical reactions, such as cross-coupling reactions, make them versatile building blocks for synthetic chemists. sigmaaldrich.comnih.gov The presence of the nitrogen atoms allows for hydrogen bonding and coordination to metal centers, which is crucial for their biological activity and application in materials science. sigmaaldrich.com

Contextualization of Ester Functionalities within Aminopyrazine Frameworks

The incorporation of an ester functionality, such as an ethyl acetate (B1210297) group, onto an aminopyrazine framework introduces a versatile chemical handle that significantly enhances the synthetic utility of the molecule. Ester groups are valuable intermediates in organic synthesis, readily undergoing transformations into a variety of other functional groups, including amides, carboxylic acids, and alcohols.

In the context of medicinal chemistry, the ester group on an aminopyrazine scaffold can serve several purposes. It can act as a key intermediate for the synthesis of more complex target molecules, for example, through amidation reactions to produce pyrazinamide derivatives. chemeo.com Furthermore, the ester functionality itself can be crucial for the biological activity of a compound, influencing its binding affinity to biological targets and its pharmacokinetic properties. For related heterocyclic systems like aminopyrazoles, the presence of an ester group has been shown to be essential for inhibitory activity against certain enzymes. nih.gov Compounds such as ethyl 5-aminopyrazine-2-carboxylate, an isomer of the target compound, are recognized as important building blocks in the development of pharmaceuticals and agrochemicals, underscoring the value of this structural combination. chemicalbook.com

Overview of Research Trajectories for Ethyl 2-(5-aminopyrazin-2-YL)acetate and Related Structural Analogues

Specific research trajectories for this compound could not be identified in the available literature. Research on its structural analogues, such as aminopyridine acetates, suggests that these compounds are often explored as intermediates in the synthesis of biologically active agents. For instance, ethyl 2-(5-aminopyridin-2-yl)acetate is used as a reactant in the preparation of β3-adrenoceptor agonists. This indicates that research involving the target compound would likely be directed towards its use as a building block in the discovery of new therapeutic agents. The amino group provides a site for further functionalization, while the pyrazine core and the acetate side chain can be modified to optimize biological activity and properties. However, without specific studies on this compound, any discussion of its research trajectory remains speculative.

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of this compound reveals several logical disconnection points. The most apparent disconnections are at the ester linkage and the bond connecting the pyrazine ring to the acetate group. This suggests that the synthesis can be approached by either forming the ester from a corresponding pyrazinylacetic acid or by coupling a pyrazinyl unit with a suitable two-carbon synthon.

Key precursors identified through this analysis include:

5-aminopyrazine-2-yl acetic acid

A halogenated 5-aminopyrazine (e.g., 2-chloro-5-aminopyrazine)

An organometallic pyrazine species

Ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate)

Approaches to the Construction of the 5-Aminopyrazin-2-yl Scaffold

The synthesis of the central 5-aminopyrazin-2-yl scaffold is a critical aspect of obtaining the target molecule. This can be achieved through various heterocyclic chemistry principles.

Formation of the Pyrazine Ring System

The construction of the pyrazine ring often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of aminopyrazines, precursors such as aminomalononitrile (B1212270) or other appropriately substituted diamines can be utilized. The reaction of diaminopropionic acid with glyoxal (B1671930) in an alkaline medium is another method to form a pyrazine ring, which can then be further functionalized. google.com The aromatization of dihydropyrazine intermediates is often a necessary subsequent step, which can be accomplished using oxidizing agents.

Introduction and Functionalization of Amino and Acetate Substituents

The amino and acetate groups can be introduced at various stages of the synthesis. An amino group can be incorporated from the start by using an aminated precursor in the ring formation step. Alternatively, a nitro group can be introduced and subsequently reduced to an amino group. The acetate side chain can be introduced through various carbon-carbon bond-forming reactions.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the final molecule in a more convergent manner, often by forming the key bonds in the final steps of the synthetic sequence.

Esterification Reactions for Acetate Moiety Incorporation

One of the most straightforward methods for introducing the ethyl acetate moiety is through the Fischer esterification of the corresponding 5-aminopyrazin-2-yl acetic acid. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction between the carboxylic acid and ethanol (B145695) provides the desired ester. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in the presence of a strong acid catalyst like sulfuric acid. google.com

| Reactants | Conditions | Product |

| 5-aminopyrazin-2-yl acetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | This compound |

Cross-Coupling and Condensation Reactions for Pyrazinyl-Acetate Linkage

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for forming the C-C bond between the pyrazine ring and the acetate group. youtube.comacs.orgacs.org For instance, a halogenated aminopyrazine can be coupled with an organometallic reagent derived from ethyl acetate. The Buchwald-Hartwig amination is a notable palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, which could be adapted for related transformations. organic-chemistry.org

Condensation reactions also provide a viable route. The reaction of an appropriate pyrazine derivative with a reagent providing the two-carbon acetate unit can lead to the desired product. For example, the condensation of 2,3-diaminosuccinic acid with glyoxal can form a pyrazine-2,3-dicarboxylic acid, which could potentially be further manipulated. High-intensity ultrasound has been shown to promote aldol-type condensation reactions in the synthesis of pyrazines, suggesting a potential avenue for process intensification. nih.gov

| Reaction Type | Pyrazine Precursor | Acetate Synthon | Catalyst/Conditions |

| Cross-Coupling | 2-Halo-5-aminopyrazine | Organometallic ethyl acetate equivalent | Palladium catalyst |

| Condensation | Activated aminopyrazine derivative | Ethyl glyoxylate or equivalent | Base or acid catalysis |

Structure

2D Structure

3D Structure

属性

分子式 |

C8H11N3O2 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC 名称 |

ethyl 2-(5-aminopyrazin-2-yl)acetate |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3,(H2,9,11) |

InChI 键 |

JRAJJXUNEMNKLM-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CN=C(C=N1)N |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 5 Aminopyrazin 2 Yl Acetate

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is a diazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient compared to benzene (B151609). The nitrogen atoms exert a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. thieme-connect.dedoi.org

Electrophilic Aromatic Substitution Potentials

The pyrazine ring is inherently resistant to electrophilic aromatic substitution (SEAr) due to its electron-deficient nature. thieme-connect.de The presence of two deactivating nitrogen atoms makes it less nucleophilic than benzene and even pyridine (B92270). researchgate.netyoutube.com Furthermore, under the acidic conditions often required for SEAr, the ring nitrogens can be protonated, further increasing the deactivation of the ring. thieme-connect.de

However, the reactivity of the ring in Ethyl 2-(5-aminopyrazin-2-yl)acetate is significantly influenced by its substituents.

Amino Group (-NH₂): The amino group at position 5 is a powerful activating group. Through resonance, its lone pair of electrons can be delocalized into the pyrazine ring, increasing the electron density, particularly at the ortho (position 6) and para (position 3) positions. byjus.com

Ethyl Acetate (B1210297) Group (-CH₂COOEt): The ethyl acetate group at position 2 is a deactivating group due to the electron-withdrawing nature of the carbonyl moiety. libretexts.org

The net effect is a complex balance of these opposing influences. The strong activating effect of the amino group partially counteracts the inherent electron deficiency of the pyrazine ring. Electrophilic attack, if it were to occur under forcing conditions, would be directed by the powerful amino group to the ortho (C-6) or para (C-3) positions. However, direct electrophilic substitution on the carbon atoms of the aminopyrazine ring remains challenging and is not a common synthetic route. thieme-connect.deresearchgate.net

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Pyrazine Nitrogens | 1 and 4 | Inductive Withdrawal (-I), Resonance Withdrawal (-M) | Strongly Deactivating | Meta-directing (relative to a single nitrogen) |

| Amino Group | 5 | Inductive Withdrawal (-I), Resonance Donation (+M) | Strongly Activating | Ortho, Para-directing (to C-6, C-3) |

| Ethyl Acetate Group | 2 | Inductive Withdrawal (-I) | Deactivating | Meta-directing (to C-5) |

Nucleophilic Aromatic Substitution Pathways

The electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), often proceeding more readily than in corresponding pyridines. thieme-connect.deimperial.ac.uk This reaction typically requires a good leaving group, such as a halide, on the ring. While the parent compound, this compound, does not possess such a leaving group on the ring, its derivatives do. For instance, related chloropyrazines readily undergo substitution reactions. researchgate.net

The mechanism generally involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The presence of electron-withdrawing groups, including the ring nitrogens themselves, stabilizes the negative charge of the intermediate, facilitating the reaction. mdpi.com In the context of this molecule, if a leaving group were present at the C-3 or C-6 positions, the electron-donating amino group at C-5 would decrease the rate of nucleophilic substitution compared to an unsubstituted halopyrazine. thieme-connect.de

Transformations Involving the Amino Group at Position 5

The primary aromatic amino group at position 5 is a versatile functional handle, enabling a variety of chemical transformations.

Acylation and Amidation Reactions

The nucleophilic nitrogen of the 5-amino group readily reacts with acylating agents to form amide bonds. This reaction is a common method for protecting the amino group or for synthesizing more complex derivatives. Typical acylating agents include acyl chlorides, acid anhydrides, and activated esters. The reaction generally proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

For example, reaction with acetic anhydride (B1165640) would yield Ethyl 2-(5-acetamidopyrazin-2-yl)acetate, while reaction with benzoyl chloride would produce Ethyl 2-(5-benzamidopyrazin-2-yl)acetate. The selectivity of acylation can be very high for primary amines, even in the presence of other nucleophilic groups. nih.gov

| Acylating Agent | Product | Reaction Type |

|---|---|---|

| Acetic Anhydride ((CH₃CO)₂O) | Ethyl 2-(5-acetamidopyrazin-2-yl)acetate | Acetylation |

| Benzoyl Chloride (C₆H₅COCl) | Ethyl 2-(5-benzamidopyrazin-2-yl)acetate | Benzoylation |

| Ethyl Chloroformate (ClCOOEt) | Ethyl 2-(5-((ethoxycarbonyl)amino)pyrazin-2-yl)acetate | Carbamate Formation |

Formation of Schiff Bases and Related Imine Derivatives

The 5-amino group can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). ekb.eg

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. These imine derivatives are important intermediates in organic synthesis and are also studied for their diverse biological activities. nih.govekb.eg Pyrazine-containing Schiff bases have been synthesized and characterized, demonstrating the viability of this transformation. rsisinternational.org

| Carbonyl Reactant | Example | Product Type |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | N-Benzylidene derivative |

| Aliphatic Aldehyde | Acetaldehyde | N-Ethylidene derivative |

| Ketone | Acetone | N-Isopropylidene derivative |

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts through a process known as diazotization. byjus.com This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting pyrazine-5-diazonium salt is a highly versatile intermediate.

Studies on the diazotization of 2-aminopyrazine (B29847) have shown that the reaction proceeds effectively to form the corresponding diazonium species, which can then be used in coupling reactions. clockss.org The reaction conditions, particularly the solvent, can have a significant impact on the yield of subsequent reactions. clockss.org

| Solvent | Yield (%) |

|---|---|

| DMSO | 88 |

| DMF | 67 |

| MeCN | 64 |

| MeOH | 25 |

| Acetone | 15 |

| H₂O, CH₂Cl₂, EtOAc, THF, Dioxane | No Reaction |

The pyrazine-5-diazonium salt derived from this compound can undergo various transformations:

Sandmeyer Reactions: The diazonium group can be replaced by a variety of nucleophiles (e.g., -Cl, -Br, -CN) using copper(I) salts as catalysts. researchgate.net

Schiemann Reaction: Replacement by fluorine using fluoroboric acid (HBF₄).

Hydrolysis: Replacement by a hydroxyl group upon heating in an aqueous acidic solution.

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds (-N=N-). clockss.orgresearchgate.net

These transformations highlight the synthetic utility of the 5-amino group, allowing for the introduction of a wide range of functional groups onto the pyrazine ring.

Structural Characterization Methodologies and Spectroscopic Analysis in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure and Functional Group Assignment

Proton (¹H) NMR spectroscopy would be instrumental in identifying and assigning the various hydrogen atoms present in Ethyl 2-(5-aminopyrazin-2-YL)acetate. The spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring, the methylene (B1212753) and methyl groups of the ethyl ester, the methylene group of the acetate (B1210297) moiety, and the protons of the amino group. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) would allow for the definitive assignment of each proton.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would differentiate between the aromatic carbons of the pyrazine ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and acetate groups.

Anticipated NMR Data for this compound

This table is predictive and based on typical chemical shifts for similar functional groups.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrazine-H | 7.5 - 8.5 | 130 - 155 |

| Amino (-NH₂) | 4.0 - 6.0 (broad) | - |

| Methylene (-CH₂-) | ~3.8 | ~40 |

| Ethyl Ester (-OCH₂CH₃) | ~4.2 (quartet) | ~61 |

| Ethyl Ester (-OCH₂CH₃) | ~1.3 (triplet) | ~14 |

| Carbonyl (C=O) | - | ~170 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are employed.

Correlation SpectroscopY (COSY) experiments would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm, for example, the coupling between the methylene and methyl protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton signal to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₁₁N₃O₂), HRMS would provide an exact mass measurement with a high degree of accuracy.

Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show a characteristic pattern of fragment ions. Analysis of these fragments would provide valuable information about the different components of the molecule and how they are connected, further corroborating the structure determined by NMR.

Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₁₂N₃O₂⁺ | 182.0924 |

| [M+Na]⁺ | C₈H₁₁N₃NaO₂⁺ | 204.0743 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amino group (around 3300-3500 cm⁻¹)

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)

C=O stretching of the ester group (a strong band around 1735 cm⁻¹)

C=N and C=C stretching of the pyrazine ring (in the 1400-1600 cm⁻¹ region)

C-O stretching of the ester group (around 1000-1300 cm⁻¹)

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the presence of the aromatic pyrazine ring and the amino group would give rise to characteristic absorption bands in the UV region, likely corresponding to π to π* and n to π* transitions. The position and intensity of these bands are sensitive to the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. By diffracting X-rays off the crystal lattice, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

X-ray crystallography would provide unambiguous information on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the supramolecular structure, showing how the molecules pack in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding involving the amino group and the ester carbonyl.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are fundamental in the synthesis and analysis of "this compound," serving the dual purpose of assessing the purity of the compound and isolating it from reaction mixtures. The selection of an appropriate chromatographic method and the optimization of its parameters are critical for achieving high-purity samples essential for subsequent research and development. The most commonly employed techniques for compounds of this nature are Thin-Layer Chromatography (TLC) and Column Chromatography, both of which rely on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For "this compound," TLC is an indispensable tool for a synthetic chemist.

Methodology: In a typical TLC analysis of "this compound," a small spot of the sample, dissolved in a suitable solvent, is applied to a TLC plate coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.

Stationary Phase: For the separation of moderately polar compounds like "this compound," which contains both amino and ester functional groups, silica gel (SiO₂) is the most common stationary phase. The polar silanol (B1196071) groups on the surface of the silica gel interact with the polar functional groups of the analyte, influencing its retention.

Mobile Phase: The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used, and the ratio is adjusted to optimize the separation. For pyrazine derivatives, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate. The polarity of the mobile phase is adjusted by varying the ratio of these two solvents. A higher proportion of ethyl acetate increases the polarity of the mobile phase, leading to a greater elution strength and higher Rf values for the compounds.

Visualization and Rf Value: After the development of the chromatogram, the separated spots are visualized. Since "this compound" contains a chromophoric pyrazine ring, the spots can often be detected under UV light (typically at 254 nm). The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is a characteristic of a compound under a specific set of chromatographic conditions (stationary phase, mobile phase, temperature).

Illustrative TLC Data for a Pyrazine Derivative Similar to this compound

| Stationary Phase | Mobile Phase (v/v) | Detection Method | Compound | Rf Value |

|---|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Starting Material (e.g., a less polar precursor) | 0.65 |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | This compound | 0.40 |

Column Chromatography

For the purification of "this compound" on a preparative scale, column chromatography is the method of choice. This technique allows for the separation and isolation of larger quantities of the desired compound from byproducts and unreacted starting materials.

Methodology: In column chromatography, a glass column is packed with the stationary phase, typically silica gel, to form a packed bed. The crude sample mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column under gravity or with the application of pressure (flash chromatography). As the eluent flows through the column, the components of the mixture are separated based on their varying affinities for the stationary and mobile phases, with less polar compounds generally eluting faster than more polar compounds.

Stationary Phase: Similar to TLC, silica gel is the most widely used stationary phase for the purification of pyrazine derivatives like "this compound." The particle size of the silica gel is chosen based on the desired resolution and flow rate.

Mobile Phase (Eluent): The selection of the eluent system for column chromatography is often guided by preliminary TLC experiments. The mobile phase that provides a good separation of the target compound from impurities on a TLC plate (typically with an Rf value for the target compound in the range of 0.2-0.4) is a good starting point for column chromatography. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be employed to effectively separate compounds with a wide range of polarities. For "this compound," a gradient of ethyl acetate in hexane is a common strategy.

Fraction Collection and Analysis: The eluent is collected in a series of fractions as it exits the column. Each fraction is then analyzed by TLC to determine which fractions contain the pure desired compound. The fractions containing the pure product are then combined, and the solvent is evaporated to yield the purified "this compound."

Illustrative Column Chromatography Purification of a Pyrazine Derivative

| Stationary Phase | Column Dimensions | Mobile Phase (Eluent) | Fraction Size | Analysis Method |

|---|---|---|---|---|

| Silica Gel (60-120 mesh) | 30 cm x 2 cm | Gradient: 10% to 50% Ethyl Acetate in Hexane | 10 mL | TLC with UV detection |

| Elution Profile: | ||||

| Fractions 1-15 | 10% Ethyl Acetate in Hexane | Non-polar impurities | ||

| Fractions 16-30 | 20-30% Ethyl Acetate in Hexane | Mixture of starting material and product | ||

| Fractions 31-50 | 30-40% Ethyl Acetate in Hexane | Pure this compound |

Computational and Theoretical Chemistry Studies of Ethyl 2 5 Aminopyrazin 2 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of Ethyl 2-(5-aminopyrazin-2-yl)acetate. These calculations provide a detailed understanding of the molecule's quantum mechanical nature.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. nih.gov

For molecules structurally similar to this compound, DFT calculations have been employed to determine these energy levels. For instance, in a study on ethyl-2-(4-aminophenoxy)acetate, the HOMO and LUMO energies were calculated to be -5.2648 eV and -0.2876 eV, respectively, resulting in an energy gap of 4.9808 eV. mdpi.com The distribution of these orbitals is typically over the aromatic π-system, indicating that the primary electronic transitions are of the π-π* type. mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

Table 1: Frontier Molecular Orbital Energies (Illustrative based on analogous compounds)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2 to -6.0 |

| LUMO | -0.2 to -1.5 |

| Energy Gap (ΔE) | 4.0 to 5.5 |

Note: The values presented are typical ranges observed for similar aromatic amino esters and may vary for this compound.

Electrostatic Potential Surface (MESP) Analysis for Reactive Sites

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map illustrates the charge distribution within the molecule, with different colors representing varying electrostatic potentials.

In MESP analysis, regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, indicating electron-rich areas. Conversely, regions of positive potential (colored in blue) are prone to nucleophilic attack, signifying electron-deficient areas. For aromatic amines, the nitrogen atom of the amino group and the oxygen atoms of the ester group are generally expected to be regions of high electron density, making them potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the pyrazine (B50134) ring would likely exhibit positive electrostatic potential.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

For the acetate (B1210297) group, characteristic vibrational frequencies include the C=O stretching, C-O stretching, O-C-O deformation, and CH3 rocking modes. chem-soc.si DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), can predict these frequencies with a reasonable degree of accuracy, although a scaling factor is often applied to better match experimental data. chem-soc.si For instance, the C=O stretching frequency in acetate-containing compounds is typically calculated to be in the range of 1700-1800 cm⁻¹. chem-soc.si The N-H stretching vibrations of the amino group in similar heterocyclic compounds are expected in the region of 3000-3500 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Pyrazine Ring (C=N) | Stretching | 1450 - 1600 |

| Ester (C-O) | Stretching | 1200 - 1300 |

Note: These are generalized frequency ranges and the precise values for this compound would require specific DFT calculations.

Reactivity Descriptors (e.g., Fukui Functions)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density and help in understanding the regioselectivity of chemical reactions. For a molecule like this compound, the Fukui functions would likely indicate that the nitrogen atoms of the pyrazine ring and the amino group, as well as the oxygen atoms of the ester, are key sites for chemical reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by DFT calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By rotating the rotatable bonds, it is possible to identify the different conformers and their relative energies. This analysis helps in determining the most stable conformation of the molecule, which is crucial for its biological activity and physical properties.

Prediction of Spectroscopic Data

Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra (UV-Vis) of organic molecules. For compounds structurally similar to this compound, such as Ethyl-2-(4-aminophenoxy) acetate, TD-DFT calculations have been successfully used to interpret experimental spectra. mdpi.com

These studies indicate that the primary electronic transitions are of the π-π* type, localized on the aromatic system. mdpi.com For this compound, it is predicted that the UV-Vis spectrum would be characterized by distinct absorption bands corresponding to excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other higher-energy unoccupied orbitals.

Based on analyses of analogous compounds, the predicted spectroscopic data for this compound are summarized below. mdpi.com

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~286 | ~0.068 | HOMO → LUMO (~95%) | π-π* |

Note: These values are extrapolated from computational studies on the analogous compound Ethyl-2-(4-aminophenoxy) acetate and represent a theoretical prediction. mdpi.com

Quantum Chemical Characterization and Property Prediction

Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of a molecule. The characterization of this compound can be projected from DFT studies on related heterocyclic and aromatic acetate compounds. researchgate.netnih.govbohrium.com

The Frontier Molecular Orbitals, HOMO and LUMO, are central to determining the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich aminopyrazine ring, while the LUMO would also be located on the aromatic π-system. mdpi.com The energy of these orbitals and the resulting gap can be predicted based on calculations performed on similar structures. For instance, the HOMO-LUMO energy gap for Ethyl-2-(4-aminophenoxy) acetate was calculated to be approximately 4.98 eV. mdpi.com For another related compound, ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, the calculated energy gap is around 4.57 eV in the gaseous phase. researchgate.net

Another important tool in computational chemistry is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amino group's hydrogen atoms, marking them as sites for nucleophilic interaction. researchgate.net

A summary of predicted quantum chemical properties for this compound, based on data from analogous compounds, is presented below.

Table 2: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -5.26 eV | Electron-donating capability mdpi.com |

| ELUMO | ~ -0.29 eV | Electron-accepting capability mdpi.com |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 - 5.0 eV | Chemical reactivity and stability mdpi.comresearchgate.net |

| Ionization Potential (I) | ~ 5.26 eV | Energy required to remove an electron |

Note: The values for EHOMO and ELUMO are based on the analogous compound Ethyl-2-(4-aminophenoxy) acetate. The HOMO-LUMO gap is a predicted range based on this and other similar compounds. mdpi.comresearchgate.net

These computational predictions offer a valuable framework for understanding the chemical behavior of this compound, guiding further experimental research into its properties and potential applications.

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues

Systematic Structural Modifications of the Pyrazine (B50134) Ring

The chemical and physical properties of pyrazine derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. thieme-connect.de The electron-deficient character of the pyrazine ring generally makes it resistant to standard electrophilic substitution reactions but susceptible to nucleophilic and radical substitutions. thieme-connect.de However, the presence of activating groups, such as the amino group in Ethyl 2-(5-aminopyrazin-2-YL)acetate, can significantly modulate this reactivity, allowing for targeted functionalization.

Positional Isomers and Substituent Effects

The position of functional groups on related aromatic and heteroaromatic systems has been shown to significantly affect their photophysical properties. nih.gov For instance, studies on donor-acceptor pyridine (B92270) derivatives demonstrate that positional isomerization leads to distinct configurations and conjugation efficiencies. nih.gov A para-linkage between donor and acceptor moieties typically results in the most effective conjugation and the most red-shifted absorption and emission spectra, whereas a meta-linkage is less conjugated. nih.govmdpi.com By analogy, altering the positions of the amino and acetate (B1210297) groups on the pyrazine ring would be expected to produce isomers with unique electronic and spectroscopic characteristics. The electron-donating amino group activates the ring, particularly the ortho (C6) and para (C3) positions, towards electrophilic attack, while the nitrogen atoms deactivate the entire ring.

Incorporation of Halogen, Alkyl, and Aryl Groups

Further functionalization of the pyrazine ring can be achieved by introducing a variety of substituents, which can serve as handles for subsequent chemical transformations or modulate the compound's properties.

Halogenation: Halogenated aminopyrazines are valuable synthetic intermediates. thieme.de The direct halogenation of 2-aminopyrazine (B29847) has been studied in detail, providing efficient routes to mono- and di-halogenated products. thieme.deresearchgate.net Electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed. researchgate.net For 2-aminopyrazine, bromination with NBS in acetonitrile, particularly with microwave assistance, provides excellent yields of either 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine, depending on the stoichiometry of the reagent. thieme.de Given that the C5 position is already substituted in this compound, electrophilic halogenation would be directed by the activating amino group primarily to the C3 and C6 positions.

Table 1: Representative Halogenation Conditions for 2-Aminopyrazine

| Halogenating Agent | Solvent | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) (1.1 eq) | Acetonitrile | Microwave, 100 °C, 10 min | 2-Amino-5-bromopyrazine | 98% | thieme.de |

| N-Bromosuccinimide (NBS) (2.2 eq) | Acetonitrile | Microwave, 100 °C, 15 min | 2-Amino-3,5-dibromopyrazine | 98% | thieme.de |

| N-Chlorosuccinimide (NCS) (1.1 eq) | Acetonitrile | Reflux, 24 h | 2-Amino-5-chloropyrazine | Good | researchgate.net |

Incorporation of Alkyl and Aryl Groups: Due to the electron-deficient nature of the pyrazine ring, Friedel-Crafts alkylation and acylation are generally not feasible. thieme-connect.de The most effective methods for introducing carbon-based substituents involve modern cross-coupling reactions on halogenated pyrazine precursors. mdpi.com Palladium-catalyzed reactions, such as the Suzuki coupling (using organoboron reagents) and Stille coupling (using organotin reagents), and nickel-catalyzed reactions, like the Kumada–Corriu cross-coupling (using Grignard reagents), are powerful tools for forming C-C bonds with aryl and alkyl groups. mdpi.com For example, a bromo-substituted derivative of this compound could be coupled with an appropriate arylboronic acid or alkylmagnesium bromide to yield the corresponding arylated or alkylated product.

Variations of the Ethyl Acetate Moiety and its Linker

The ethyl acetate side chain provides a versatile functional handle for a wide range of chemical modifications. The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(5-aminopyrazin-2-yl)acetic acid. This carboxylic acid is a key intermediate for further derivatization.

Amide Formation: The carboxylic acid can be coupled with a diverse library of primary and secondary amines to generate a variety of amides. This transformation is typically achieved using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI). imist.maimist.ma

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-aminopyrazin-2-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions with Organometallics: The ester can react with Grignard reagents or organolithium compounds to produce tertiary alcohols.

Modifications are not limited to the terminal functional group; the methylene (B1212753) linker can also be altered. Synthetic strategies could involve starting with different pyrazine precursors to introduce longer alkyl chains, ether linkages, or other functionalities between the pyrazine ring and the terminal ester or acid group.

Table 2: Potential Modifications of the Ethyl Acetate Moiety

| Starting Moiety | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Ethyl Acetate (-CH₂COOEt) | H₃O⁺ or OH⁻ | Carboxylic Acid (-CH₂COOH) | Hydrolysis |

| Carboxylic Acid (-CH₂COOH) | R-NH₂, EDC/HOBt | Amide (-CH₂CONHR) | Amide Coupling |

| Ethyl Acetate (-CH₂COOEt) | LiAlH₄ | Alcohol (-CH₂CH₂OH) | Reduction |

| Carboxylic Acid (-CH₂COOH) | Hydrazine (B178648) (N₂H₄) | Hydrazide (-CH₂CONHNH₂) | Condensation |

Synthesis of Pyrazinyl-Containing Heterocyclic Hybrid Compounds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. mdpi.comnih.gov this compound is an excellent platform for creating such hybrid compounds, leveraging the reactivity of both its amino group and its side chain.

The primary amino group can participate in cyclocondensation reactions to form new heterocyclic rings fused to or substituted on the pyrazine core. For example, reaction with α,β-unsaturated ketones can lead to the formation of dihydropyrimidine (B8664642) rings, while reaction with β-dicarbonyl compounds can yield substituted pyridinones.

The ethyl acetate moiety, particularly after conversion to the more reactive acid hydrazide derivative, is a classic precursor for a variety of five-membered heterocycles. beilstein-journals.org

Triazoles: Reaction of the hydrazide with carbon disulfide followed by cyclization can yield triazole-thiones.

Pyrazoles: Condensation of the hydrazide with 1,3-dicarbonyl compounds is a standard method for synthesizing pyrazole (B372694) rings. nih.gov

Oxadiazoles: Dehydrative cyclization of the hydrazide with carboxylic acids or their derivatives can produce 1,3,4-oxadiazoles.

The synthesis of pyrazine-chalcone hybrids has demonstrated the utility of this approach, where the pyrazine moiety is linked to other bioactive scaffolds to create novel chemical entities. mdpi.com

Exploration of Bioconjugate Chemistry

Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein, peptide, or nucleic acid. The functional groups present on this compound and its immediate derivatives provide anchors for such chemical linking strategies.

Amino Group Conjugation: The nucleophilic primary aromatic amine at the C5 position can be targeted for conjugation. It can be acylated by activated esters (e.g., N-hydroxysuccinimide esters) of biomolecules to form stable amide bonds. Alternatively, it can react with aldehydes or ketones on a biomolecule to form a Schiff base, which can then be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

Carboxylic Acid Conjugation: The carboxylic acid, obtained from the hydrolysis of the ethyl acetate group, is one of the most common handles for bioconjugation. Using carbodiimide (B86325) chemistry (e.g., EDC with N-hydroxysuccinimide), the carboxylic acid can be activated to react with primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins) to form highly stable amide bonds.

For more advanced and specific linking, bioorthogonal functional groups could be introduced. For instance, the primary amine could be acylated with a reagent containing a terminal alkyne or azide. This would install a "click chemistry" handle, allowing for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a biomolecule bearing the complementary functional group. beilstein-journals.org

Table 3: Chemical Linking Strategies for Bioconjugation

| Functional Group on Pyrazine Derivative | Target Group on Biomolecule | Linking Chemistry/Reagents | Resulting Covalent Bond |

|---|---|---|---|

| Amino (-NH₂) | Carboxylic Acid (-COOH) | EDC, NHS | Amide |

| Amino (-NH₂) | Activated Ester (e.g., NHS-ester) | Direct Acylation | Amide |

| Carboxylic Acid (-COOH) | Amino (-NH₂) | EDC, NHS | Amide |

| Introduced Alkyne | Azide | Cu(I) catalyst | Triazole (Click Chemistry) |

Advanced Research Applications and Methodologies Excluding Specific Biological Functions

Role as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of Ethyl 2-(5-aminopyrazin-2-YL)acetate, featuring nucleophilic amino and versatile ester groups, positions it as a significant intermediate in the synthesis of complex organic molecules. Researchers utilize this compound as a scaffold to construct a variety of fused heterocyclic systems and other elaborate molecular structures.

The amino group on the pyrazine (B50134) ring serves as a potent nucleophile, enabling reactions such as acylation, alkylation, and condensation. The ethyl acetate (B1210297) group, on the other hand, can undergo hydrolysis, amidation, and reduction, or its α-carbon can be functionalized. This dual reactivity allows for sequential or one-pot reactions to build molecular complexity. For instance, analogous structures like ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate have been used as precursors to synthesize a range of novel heterocyclic derivatives. researchgate.netrdd.edu.iq The initial compound is first treated with hydrazine (B178648) hydrate (B1144303) to convert the ethyl ester into an acetohydrazide. researchgate.netrdd.edu.iq This new intermediate can then be reacted with aromatic aldehydes to form Schiff bases, which can be further cyclized to produce thiazolidinone derivatives. researchgate.netrdd.edu.iq This synthetic versatility highlights the role of the acetate motif as a handle for extensive chemical elaboration.

The 5-aminopyrazole scaffold, which shares features with 5-aminopyrazine, is widely employed in the design of fused pyrazoloazines, demonstrating the utility of amino-substituted azines in creating diverse heterocyclic frameworks like pyrazolopyridines and pyrazolopyrimidines. nih.gov This underscores the potential of this compound as a synthon for constructing novel polycyclic nitrogen-containing compounds.

Table 1: Examples of Heterocyclic Derivatives Synthesized from an Analogous Acetate Intermediate This table is based on synthetic pathways starting from ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate, demonstrating the synthetic potential of the pyrazinyl acetate motif.

| Reactant | Intermediate/Product | Type of Reaction | Reference |

|---|---|---|---|

| Hydrazine Hydrate | 2-(5-benzoxazol-2-ylamino)1-H-tetrazol-1yl) acetohydrazide | Amidation | researchgate.netrdd.edu.iq |

| Aromatic Aldehydes | Schiff Bases (Azomethines) | Condensation | researchgate.netrdd.edu.iq |

| Thioacetic Acid | Thiazolidinone derivatives | Cyclocondensation | researchgate.netrdd.edu.iq |

| Phenyl isothiocyanate | Thiosemicarbazide derivative | Addition | researchgate.netrdd.edu.iq |

Applications in Coordination Chemistry and Metal Complex Formation

The pyrazine ring within this compound contains nitrogen atoms that are effective ligands for coordinating with metal ions. Pyrazine and its derivatives are well-known for their ability to act as bridging ligands, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs). bendola.comacs.org

In derivatives of this motif, coordination with transition metals such as Manganese(II), Iron(III), Cobalt(II), and Nickel(II) has been observed. nih.gov Spectroscopic investigations suggest that the ligand often binds to the metal center in a bidentate fashion. nih.gov This coordination typically involves one of the nitrogen atoms of the pyrazine ring and a nitrogen atom from a modified side chain, such as an azomethine group formed by the reaction of the amino group. nih.gov The involvement of the pyrazine ring nitrogen in coordination is a common feature in related complexes, where it coordinates with metals like Copper(II) to form polymeric arrays. bendola.comsnu.edu.in

The formation of these metal complexes leads to new chemical entities with distinct properties. For example, thermogravimetric analysis of such complexes indicates they are stable at room temperature and decompose gradually upon heating, often leaving behind metal oxides as the final product. nih.gov The study of these coordination compounds is a vibrant area of inorganic chemistry, driven by the potential to create materials with tailored structural and electronic properties. acs.org

Table 2: Thermal Decomposition Data for Metal Complexes with a Pyrazine Derivative Ligand Data derived from thermogravimetric analysis of coordination compounds formed with a ligand derived from a pyrazine precursor.

| Compound | Decomposition Stages | Temperature Range (°C) | Final Product | Reference |

|---|---|---|---|---|

| Mn(II) Complex | 2 | 150-700 | Mn₃O₄ | nih.gov |

| Fe(III) Complex | 2 | 150-750 | Fe₂O₃ | nih.gov |

| Co(II) Complex | 2 | 150-800 | Co₃O₄ | nih.gov |

| Ni(II) Complex | 2 | 150-750 | NiO | nih.gov |

Exploration in Materials Science Research

The rigid, aromatic structure of the pyrazine ring, combined with its coordinating ability, makes the pyrazinyl acetate motif a candidate for the development of novel materials. In materials science, pyrazine-containing ligands are used to construct supramolecular assemblies and functional materials.

One area of exploration is the synthesis of large, cyclic structures known as metallamacrocycles. By using pyrazine-based tectons (building blocks) with specific geometries, researchers can create hexagonal macrocycles with defined cavities. researchgate.net These structures are a form of π-electron-rich host that can encapsulate electron-deficient guest molecules, such as nitroaromatics. researchgate.net The formation of these host-guest complexes is a key principle in designing chemical sensors and separation materials. The ability to tune the size and electronic properties of the macrocycle's cavity by modifying the pyrazine ligand is a significant advantage in creating materials for specific molecular recognition tasks.

Development of Novel Chemical Tools and Reagents Based on the Pyrazinyl Acetate Motif

The inherent reactivity and coordination capabilities of the pyrazinyl acetate structure make it a versatile platform for designing novel chemical tools and reagents. The dual functionality of the amino and acetate groups allows for the attachment of various other chemical moieties, including fluorophores, chromophores, or other reactive groups.

This adaptability enables the creation of specialized molecules for various applications in chemical research. For instance, by functionalizing the core structure, it is possible to develop custom ligands for catalysis, where the electronic properties of the pyrazine ring and the steric bulk of the substituents can be tuned to influence the activity and selectivity of a metal catalyst. acs.org Furthermore, the pyrazine motif can be incorporated into larger molecular systems to act as a signaling unit in chemical sensors or as a key structural component in the bottom-up synthesis of complex molecular architectures. The development of such tools is crucial for advancing various fields of chemical science, from reaction methodology to supramolecular chemistry.

Future Directions and Emerging Research Perspectives

Innovations in Sustainable and Green Synthesis of Pyrazinyl Acetates

The chemical industry is increasingly shifting towards environmentally benign synthetic methodologies, and the production of pyrazinyl acetates is no exception. Green chemistry principles are being integrated into the synthesis of pyrazine (B50134) derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Recent advancements in this area include the development of one-pot synthesis routes, which streamline reaction processes and reduce the need for intermediate purification steps, thereby saving time and resources. numberanalytics.comnih.gov The use of greener solvents, such as aqueous methanol, is also becoming more prevalent, replacing traditional volatile organic compounds. acs.org

Furthermore, catalyst technology is evolving to provide more sustainable options. This includes the use of manganese pincer complexes in acceptorless dehydrogenative coupling reactions, which produce water and hydrogen gas as the only byproducts, offering an atom-economical and environmentally friendly approach. iscientific.org Microwave-assisted synthesis is another promising technique that can significantly shorten reaction times and improve yields for pyrazine derivatives. researchgate.net The exploration of bio-based starting materials for creating pyrazine-containing polyesters also represents a significant step towards a more sustainable chemical industry. mdpi.com

Key Innovations in Green Synthesis of Pyrazine Derivatives:

| Innovation | Description | Environmental Benefits |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. numberanalytics.comnih.gov | Reduced solvent usage, less waste generation, and increased efficiency. |

| Green Solvents | Utilizing environmentally friendly solvents like water and ethanol (B145695) in reaction media. acs.org | Lower toxicity, reduced environmental pollution, and improved safety. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate chemical reactions. researchgate.net | Shorter reaction times, increased yields, and lower energy consumption. |

| Acceptorless Dehydrogenative Coupling | Using catalysts to form N-heterocycles with the liberation of only water and hydrogen gas. iscientific.org | High atom economy and the formation of non-toxic byproducts. |

| Bio-based Feedstocks | Synthesizing pyrazine building blocks from renewable biological sources. mdpi.com | Reduced reliance on fossil fuels and a more sustainable production lifecycle. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions and understanding the reactivity of molecules like pyrazinyl acetates. Density Functional Theory (DFT) is a prominent method used to model the mechanisms of pyrazine synthesis, providing insights into the electronic structure and stability of these compounds. neurips.ccacs.org Such computational studies can help in optimizing reaction conditions and designing more efficient synthetic routes. neurips.cc

Advanced computational models are also employed to predict the reactivity of pyrazine derivatives. By calculating parameters such as Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, and electron affinity, researchers can gain a deeper understanding of how these molecules will behave in different chemical environments. scielo.org.za This predictive power is crucial for designing novel pyrazine analogues with specific desired properties.

Furthermore, computational screening has proven effective in identifying new pharmacophores and predicting the binding modes of pyrazine-based inhibitors with biological targets. mdpi.comsciepub.com These in silico studies are instrumental in the early stages of drug discovery, allowing for the rational design of more potent and selective therapeutic agents. mdpi.comacs.org

High-Throughput Screening in Chemical Space Exploration for Analogues

High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity. acs.org In the context of pyrazine chemical research, HTS plays a pivotal role in exploring the vast chemical space of pyrazine analogues. numberanalytics.com The pyrazine scaffold is a common feature in many biologically active molecules, making it a frequent target for the synthesis of large compound libraries for screening purposes. iscientific.orgneurips.cc

The exploration of chemical space involves generating diverse libraries of pyrazine derivatives and then systematically screening them against various biological targets. numberanalytics.comcam.ac.uk This approach has been instrumental in the discovery of novel pyrazine-based compounds with potential applications in treating a range of diseases. neurips.ccsciepub.com The development of robust synthetic routes allows for the creation of structurally diverse analogues, which can then be evaluated to establish structure-activity relationships (SAR). neurips.cc

Integration of Machine Learning and Artificial Intelligence in Pyrazine Chemical Research

In the realm of pyrazine chemistry, ML models can be trained to predict various molecular properties, such as reactivity, stability, and biological activity. researchgate.netnumberanalytics.com This can significantly accelerate the discovery of new pyrazine derivatives with desired characteristics. AI algorithms can also assist in planning the synthesis of complex pyrazine-containing molecules by identifying the most efficient reaction pathways. numberanalytics.com

Furthermore, the combination of AI with computational chemistry and experimental data can lead to a deeper understanding of reaction mechanisms and structure-property relationships. acs.org As more data becomes available from high-throughput experiments, the predictive power of these models is expected to increase, further enhancing their utility in pyrazine chemical research and the broader field of drug discovery. nih.govscielo.org.za

常见问题

Q. Which spectroscopic techniques are critical for characterizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。